(3-Fluoro-4-nitrophenyl)acetaldehyde

描述

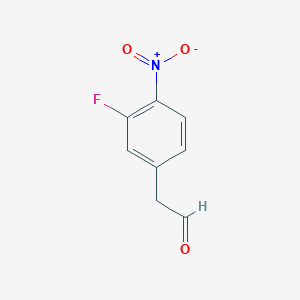

(3-Fluoro-4-nitrophenyl)acetaldehyde is an aromatic aldehyde derivative featuring a phenyl ring substituted with a fluorine atom at position 3, a nitro group at position 4, and an acetaldehyde (-CH₂CHO) moiety. Its molecular formula is inferred as C₈H₅FNO₄, with an estimated molecular weight of 198.13 g/mol.

属性

分子式 |

C8H6FNO3 |

|---|---|

分子量 |

183.14 g/mol |

IUPAC 名称 |

2-(3-fluoro-4-nitrophenyl)acetaldehyde |

InChI |

InChI=1S/C8H6FNO3/c9-7-5-6(3-4-11)1-2-8(7)10(12)13/h1-2,4-5H,3H2 |

InChI 键 |

XPDVVKVHULSZKB-UHFFFAOYSA-N |

规范 SMILES |

C1=CC(=C(C=C1CC=O)F)[N+](=O)[O-] |

产品来源 |

United States |

相似化合物的比较

Methyl 2-(3-Fluoro-4-nitrophenyl)acetate

Molecular Formula: C₉H₈FNO₄ Molecular Weight: 213.16 g/mol Key Functional Groups: Ester (-COOCH₃), 3-fluoro-4-nitrophenyl Comparison:

- Reactivity : The ester group in methyl 2-(3-fluoro-4-nitrophenyl)acetate is less reactive than the aldehyde group in (3-Fluoro-4-nitrophenyl)acetaldehyde. Aldehydes readily undergo nucleophilic additions (e.g., imine formation), whereas esters require harsher conditions for hydrolysis or transesterification.

- Stability : The ester derivative is more stable under oxidative and acidic conditions, making it preferable for storage.

- Applications : The methyl ester is commonly used as a synthetic intermediate, while the aldehyde derivative may serve as a reactive handle for bioconjugation or further derivatization .

3-Fluoro-4-nitrophenyl Glycosides

Example Compound: 3-Fluoro-4-nitrophenyl 3,4,6-tri-O-acetyl-2-deoxy-2-trifluoroacetamido-β-D-glucopyranoside Key Functional Groups: Glycosidic bond, acetylated sugar moiety Comparison:

- Solubility : The glycoside’s sugar moiety enhances water solubility, whereas this compound is likely less polar and more lipid-soluble.

- Biological Activity : Glycosides are often used in enzyme studies or drug delivery due to their carbohydrate recognition properties. The aldehyde derivative, with its reactive -CHO group, may instead act as an inhibitor or crosslinking agent.

- Electronic Effects : Both compounds share the electron-withdrawing 3-fluoro-4-nitrophenyl group, which polarizes the aromatic ring and influences reactivity in substitution or binding interactions .

3-Chloro-N-phenyl-phthalimide

Molecular Formula: C₁₄H₈ClNO₂ Molecular Weight: 257.67 g/mol Key Functional Groups: Phthalimide (cyclic imide), chloro substituent Comparison:

- Electronic Effects : Chlorine (Cl) is less electronegative than fluorine (F), leading to weaker electron-withdrawing effects. This impacts the aromatic ring’s reactivity in electrophilic substitutions.

- Applications: Phthalimides are used as monomers for polyimides, whereas this compound’s aldehyde group enables condensation reactions (e.g., aldol additions) .

Simple Acetaldehyde (CH₃CHO)

Molecular Formula : C₂H₄O

Molecular Weight : 44.05 g/mol

Key Functional Groups : Aldehyde (-CHO)

Comparison :

- Volatility : Simple acetaldehyde is highly volatile (boiling point: 20.2°C), while the aromatic derivative’s larger size and nitro/fluoro groups reduce volatility significantly.

- Reactivity : The electron-withdrawing nitro and fluoro groups in this compound reduce electron density at the aldehyde carbon, making it less reactive toward nucleophiles compared to simple acetaldehyde.

- Environmental Presence : Simple acetaldehyde is abundant in atmospheric and biological systems (e.g., wine fermentation), whereas the aromatic derivative is synthetically tailored for specialized applications .

Data Table: Comparative Analysis

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Reactivity Profile | Applications |

|---|---|---|---|---|---|

| This compound | C₈H₅FNO₄ | 198.13 (estimated) | Aldehyde, nitro, fluoro | High (nucleophilic additions) | Organic synthesis, enzyme inhibition |

| Methyl 2-(3-fluoro-4-nitrophenyl)acetate | C₉H₈FNO₄ | 213.16 | Ester, nitro, fluoro | Moderate (hydrolysis) | Synthetic intermediate |

| 3-Fluoro-4-nitrophenyl glycoside | C₂₀H₂₀F₃N₂O₁₂ | 594.38 | Glycoside, acetyl, fluoro | Low (enzyme recognition) | Drug delivery, glycosidase studies |

| 3-Chloro-N-phenyl-phthalimide | C₁₄H₈ClNO₂ | 257.67 | Phthalimide, chloro | Low (thermal stability) | Polymer synthesis |

| Simple acetaldehyde | C₂H₄O | 44.05 | Aldehyde | Very high (volatile) | Industrial solvent, fermentation |

Research Findings and Insights

- Electronic Effects : The 3-fluoro-4-nitrophenyl group’s electron-withdrawing nature enhances electrophilic substitution rates at meta/para positions but deactivates the ring toward Friedel-Crafts reactions.

- Biological Relevance : Fluorine’s small size and high electronegativity improve binding affinity in enzyme active sites compared to bulkier halogens like chlorine .

- Synthetic Utility : The aldehyde group in this compound offers versatility in forming Schiff bases or crosslinked polymers, unlike ester or glycoside derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。